molecular formula C15H12N4O2S2 B2911857 2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-87-2

2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2911857
CAS No.: 1021262-87-2
M. Wt: 344.41
InChI Key: XXJQARRAMFMKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound featuring a thiazole ring fused to a pyrimidinedione structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of p-tolylisothiocyanate with 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1'-cycloalkanes) to form the thiazole ring. Subsequent steps include cyclization and oxidation reactions to introduce the pyrimidinedione structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiol groups to sulfonic acids or sulfoxides.

  • Reduction: : Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology

Biologically, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound could be developed as new drugs for treating infections, inflammation, and cancer. Its diverse biological activities suggest that it could be used to target multiple pathways and mechanisms in disease processes.

Industry

In industry, this compound and its derivatives could be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Thiazoles: : Similar compounds include various thiazole derivatives, which are known for their diverse biological activities.

  • Pyrimidinediones: : Other pyrimidinedione derivatives are also used in pharmaceuticals and agrochemicals.

  • Heterocyclic Compounds: : Compounds with similar heterocyclic structures, such as imidazoles and oxazoles, share some chemical properties and applications.

Uniqueness

What sets 2-thioxo-5-(((4-(p-tolyl)thiazol-2-yl)amino)methylene)dihydropyrimidine-4,6(1H,5H)-dione apart is its specific combination of thiazole and pyrimidinedione rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

6-hydroxy-5-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c1-8-2-4-9(5-3-8)11-7-23-15(17-11)16-6-10-12(20)18-14(22)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,22)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFVRIMBEXQYRZ-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.